molecular formula C16H14N2O5S B108686 Febuxostat (67m-4) CAS No. 407582-49-4

Febuxostat (67m-4)

Katalognummer B108686
CAS-Nummer: 407582-49-4
Molekulargewicht: 346.4 g/mol
InChI-Schlüssel: LCBACLAPKJRMIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Febuxostat is a potent xanthine oxidase inhibitor primarily used for the treatment of hyperuricemia and gout, which are conditions associated with elevated levels of uric acid in the blood . It has been the subject of extensive research due to its therapeutic importance and complex polymorphism, with over 15 polymorphic forms reported . Febuxostat's ability to form various multi-component crystals and solvates has also been explored to improve its solubility and dissolution properties .

Synthesis Analysis

The synthesis of Febuxostat has been approached through various methods. One process involves starting from 4-hydroxybenzonitrile and includes steps such as alkylation, bromination, thioformylation, cyclization, cyanation, and hydrolysis . An improved synthesis method has been reported, which uses LiCl-promoted thioformylation and a one-pot cyanation and alkylation reaction, leading to a total yield of 64.3% . Another synthesis route also starts from 4-hydroxybenzonitrile and involves sulfuration, cyclization, formylation, cyanation, alkylation, and hydrolysis, with an overall yield of 65.7% .

Molecular Structure Analysis

The molecular structure of Febuxostat has been investigated using various spectroscopic and computational methods. Studies have shown that the molecule can form dimers through intermolecular hydrogen bonding, which has been confirmed by vibrational spectroscopy and computational studies at different levels of theory . The molecular electrostatic potential surface (MEPS) map indicates that certain groups within the molecule are prone to electrophilic or nucleophilic attack . Single-crystal X-ray diffraction has been used to determine the structure of various Febuxostat salts and solvates, revealing the nature of hydrogen bonding and the orientation of the molecule within these solid forms .

Chemical Reactions Analysis

Febuxostat's reactivity has been explored through its ability to form cocrystals and salts with other compounds. For instance, a novel imidazolium salt hydrate of Febuxostat was synthesized, which showed a dramatic increase in solubility in aqueous mediums . The formation of a multi-component crystal with p-toluenesulfonic acid was also reported, which not only improved solubility but also suggested a potential for enhanced drug absorption in the lower stomach . The synthesis of soluble cocrystals with various coformers has been reported, which exhibited higher intrinsic dissolution rates compared to Febuxostat alone .

Physical and Chemical Properties Analysis

The physical and chemical properties of Febuxostat have been characterized through various analytical techniques. The polymorphic forms of Febuxostat have been studied using thermal and powder X-ray diffraction methods, revealing unique melting points and diffraction patterns for each form . The solubility and stability of Febuxostat's multi-component crystals and solvates have been assessed, showing improved solubility and physical stability under accelerated humidity conditions . Additionally, the pharmacokinetics of Febuxostat and its metabolites in human plasma have been studied using liquid chromatography-tandem mass spectrometry, providing insights into the drug's behavior in the body .

Wissenschaftliche Forschungsanwendungen

Gicht-Management

Febuxostat wurde ursprünglich als Xanthinoxidasen-Inhibitor entwickelt, um Hyperurikämie bei Gichtpatienten zu behandeln . Es senkt effektiv den Harnsäurespiegel, lindert Symptome und unterstützt die langfristige Kontrolle, insbesondere bei Patienten, die Allopurinol nicht vertragen .

Kardiovaskuläre Sicherheit

Jüngste Studien haben seine kardiovaskuläre Sicherheit gezeigt . Die Häufigkeit von unerwünschten kardiovaskulären Ereignissen unterschied sich nicht signifikant zwischen Febuxostat und Allopurinol .

Nieren- und Leberwirkungen

Febuxostat zeigt eine minimale Hepatotoxizität, was es für Personen mit Lebererkrankungen geeignet macht . Seine potenziellen nephroprotektiven Wirkungen und Eigenschaften zur Vorbeugung von Nierensteinen sind bemerkenswert, insbesondere für Gichtpatienten mit Nierenproblemen .

Muskel-Skelett-Anwendungen

Über Gicht hinaus deuten seine entzündungshemmenden Eigenschaften auf Anwendungen bei muskuloskelettalen Erkrankungen hin .

Hyperurikämie-Behandlung

Febuxostat wurde mit Allopurinol in der Behandlung von Hyperurikämie verglichen . Der Prozentsatz der Patienten, die Serum-Harnsäurespiegel von 6,0 mg/dL oder weniger erreichten, war bei Patienten, die Febuxostat (80 mg/d) einnahmen, höher als bei Patienten, die Allopurinol (200–300 mg/d) einnahmen .

Gastroretentives Drug Delivery System

Febuxostat-beladene Schwimmkügelchen wurden als ein gastroretentives Drug Delivery System (GRDDS) entwickelt, um die Wirkstofffreisetzung bis zu 24 Stunden zu steuern, um die Bioverfügbarkeit zu verbessern <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250254 477.27619404v-134.06634641c85.80246151

Wirkmechanismus

Target of Action

Febuxostat primarily targets xanthine oxidase (XO) , an enzyme responsible for the synthesis of uric acid . This enzyme plays a crucial role in the metabolism of purines, which are vital components of nucleic acids .

Mode of Action

Febuxostat is a non-purine selective inhibitor of xanthine oxidase . It works by non-competitively blocking the active site of xanthine oxidase that contains a molybdenum pterin center . By inhibiting the activity of this enzyme, febuxostat reduces the production of uric acid, thereby decreasing serum uric acid levels .

Biochemical Pathways

The primary biochemical pathway affected by febuxostat is the purine degradation pathway . By inhibiting xanthine oxidase, febuxostat prevents the oxidation of hypoxanthine to xanthine and further oxidation to uric acid . This results in a decrease in uric acid production and a reduction in serum uric acid levels .

Pharmacokinetics

Febuxostat exhibits favorable pharmacokinetic properties. After oral administration, it has an oral availability of about 85% . The time course of plasma concentrations follows a two-compartment model with an initial half-life of approximately 2 hours and a terminal half-life of 9.4 ± 4.9 hours at daily doses of 40 mg or more . Febuxostat is extensively metabolized by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); febuxostat acyl glucuronides are cleared by the kidney .

Result of Action

The primary molecular effect of febuxostat’s action is the reduction of serum uric acid levels . On a cellular level, febuxostat has been shown to alleviate MPP±induced inflammatory responses in astrocytes by reducing the expressions of IL-8, IL-1β, TNF-α, GFAP, MMP-2, and MMP-9 . It also mitigates the activation of the JNK/NF-κB signaling pathway by inhibiting the phosphorylation of JNK and nuclear translocation of NF-κB p65 .

Action Environment

The action of febuxostat can be influenced by various environmental factors. Furthermore, the effectiveness of febuxostat can be influenced by individual characteristics, requiring personalized dosing strategies .

Safety and Hazards

Febuxostat has a hazard statement: H302 Harmful if swallowed . In February 2019, a black box warning for febuxostat was added, based on the findings of a post-market clinical study (the CARES trial) where there was an increased risk of cardiovascular (CV) fatal outcomes in patients with gout and known cardiovascular disease treated with febuxostat, when compared to those treated with allopurinol .

Zukünftige Richtungen

Febuxostat is indicated for the chronic management of hyperuricemia in adult patients with gout who have an inadequate response to a maximally titrated dose of allopurinol, who are intolerant to allopurinol, or for whom treatment with allopurinol is not advisable . It is not recommended for the treatment of asymptomatic hyperuricemia or secondary hyperuricemia .

Biochemische Analyse

Biochemical Properties

Febuxostat (67m-4) works by inhibiting the activity of an enzyme called xanthine oxidase, which is responsible for the synthesis of uric acid . This results in a decrease in serum uric acid levels . Febuxostat (67m-4) is extensively metabolised by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); febuxostat acyl glucuronides are cleared by the kidney .

Cellular Effects

Febuxostat (67m-4) has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to lower serum uric acid levels more potently than allopurinol while having minimal effects on other enzymes associated with purine and pyrimidine metabolism . It also suppresses the endoplasmic reticulum stress caused by various stress inducers through upregulation of SIRT1-AMPK-HO-1/thioredoxin expression .

Molecular Mechanism

Febuxostat (67m-4) exerts its effects at the molecular level by non-competitively blocking the molybdenum pterin center, which is the active site of xanthine oxidase . This inhibition of xanthine oxidase leads to a decrease in the production of uric acid .

Temporal Effects in Laboratory Settings

In a phase I, dose-escalation study, febuxostat (67m-4) was administered once daily on day 1, and days 3–14 . The pharmacokinetics of febuxostat were not time-dependent (day 14 vs day 1) and remained linear within the 10–120mg dose range . There is no significant accumulation of the drug during multiple dose administration .

Dosage Effects in Animal Models

In an animal model of metabolic syndrome, febuxostat was found to be mildly superior to allopurinol in lowering serum fasting glucose, lipids, uric acid, and antioxidant enzyme activities .

Metabolic Pathways

Febuxostat (67m-4) is involved in the metabolic pathway of uric acid production. It inhibits xanthine oxidase, an enzyme involved in the conversion of hypoxanthine to xanthine to uric acid . Febuxostat is extensively metabolised by oxidation and acyl glucuronidation .

Transport and Distribution

The apparent steady-state volume of distribution (V ss/F) of febuxostat ranges from 29 to 75 L, indicating a wide distribution within the body . It is extensively metabolised, and its metabolites are cleared by the kidney .

Eigenschaften

IUPAC Name

2-[4-(2-carboxypropoxy)-3-cyanophenyl]-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5S/c1-8(15(19)20)7-23-12-4-3-10(5-11(12)6-17)14-18-9(2)13(24-14)16(21)22/h3-5,8H,7H2,1-2H3,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBACLAPKJRMIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C(=O)O)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701148050
Record name 2-[4-(2-Carboxypropoxy)-3-cyanophenyl]-4-methyl-5-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701148050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

407582-49-4
Record name 2-[4-(2-Carboxypropoxy)-3-cyanophenyl]-4-methyl-5-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=407582-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Febuxostat (67m-4)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0407582494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[4-(2-Carboxypropoxy)-3-cyanophenyl]-4-methyl-5-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701148050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-(2-CARBOXYPROPOXY)-3-CYANOPHENYL)-4-METHYL-5-THIAZOLECARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NRN27Y63ZG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Febuxostat (67m-4)
Reactant of Route 2
Febuxostat (67m-4)
Reactant of Route 3
Febuxostat (67m-4)
Reactant of Route 4
Febuxostat (67m-4)
Reactant of Route 5
Febuxostat (67m-4)
Reactant of Route 6
Reactant of Route 6
Febuxostat (67m-4)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.